Cas no 58594-73-3 ((R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE))
58594-73-3 structure
Product Name:(R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE)
CAS-nummer:58594-73-3
MF:C18H17F3O4
MW:354.320396184921
CID:948752
PubChem ID:91743652
Update Time:2025-04-19
(R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE) Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE)
- Ethyl 2-(4-[4-(trifluoromethyl)phenoxy]phenoxy)propanoate
- Ethyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
- propanoic acid, 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-, ethyl ester
- 58594-73-3
- D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate
- Ethyl 2-(4-[4-(trifluoromethyl)phenoxy]phenoxy)propanoate #
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- Inchi: 1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3/t12-/m1/s1
- InChI-sleutel: FEMOFHMHEFIHKN-GFCCVEGCSA-N
- LACHT: FC(C1C=CC(=CC=1)OC1C=CC(=CC=1)O[C@@H](C(=O)OCC)C)(F)F
Berekende eigenschappen
- Exacte massa: 354.10791
- Monoisotopische massa: 354.10789351g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 7
- Complexiteit: 411
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 44.8Ų
Experimentele eigenschappen
- Dichtheid: 1.232
- Kookpunt: 394.1°C at 760 mmHg
- Vlampunt: 185.5°C
- Brekindex: 1.5
- PSA: 44.76
(R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE) Gerelateerde literatuur
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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